molecular formula C18H11ClN2S B2442250 (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 882697-65-6

(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2442250
CAS No.: 882697-65-6
M. Wt: 322.81
InChI Key: DGYIXQYTFLVTQV-XNTDXEJSSA-N
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Description

(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile (CAS 882697-65-6) is a specialized chemical compound with a molecular weight of 322.81 g/mol and a molecular formula of C18H11ClN2S . It is a member of the thiazole-bearing acrylonitrile derivatives, a class known for its significant potential in scientific research . This product is provided for early discovery research and is not intended for diagnostic or therapeutic uses. In medicinal chemistry research, this compound serves as a key synthon for developing new bioactive molecules. Thiazole derivatives analogous to this compound have demonstrated a diverse spectrum of potential biological activities in preclinical studies, including antiviral, antibacterial, and antioxidant properties . Its mechanism of action in these contexts is thought to involve the inhibition of viral replication, disruption of bacterial cell wall synthesis, and free radical scavenging activity, respectively . Furthermore, the compound's core structure is a versatile scaffold in organic synthesis. For instance, it can be oxidized with an H2O2-AcOH system to yield 3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)oxirane-2-carbonitrile, providing a convenient route to novel oxirane (epoxide) derivatives for further chemical exploration . Researchers value this compound for its well-defined structure, characterized by spectroscopic data and its (E)-isomeric configuration. It is typically synthesized via Knoevenagel condensation and is characterized by its acrylonitrile moiety, which is attached to chlorophenyl and phenylthiazole rings . We provide this product with the understanding that the researcher will confirm its identity and purity for their specific application.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYIXQYTFLVTQV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with thiazole derivatives in the presence of appropriate catalysts. The molecular structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Key Characteristics:

  • Molecular Formula: C18H14ClN3S
  • Molecular Weight: 341.83 g/mol
  • Chemical Structure: The compound features a thiazole ring, a chlorophenyl group, and an acrylonitrile moiety, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various viral strains. The mechanism often involves inhibition of viral replication through interference with viral proteins or host cell pathways .

Antibacterial Properties

Thiazole derivatives are known for their antibacterial activities. Research indicates that this compound exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

Antioxidant assays demonstrate that this compound exhibits considerable free radical scavenging activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Cholinesterase Inhibition

Inhibitory effects on cholinesterase enzymes have been reported for similar thiazole compounds. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

  • Antiviral Efficacy :
    A study assessed the activity of thiazole derivatives against influenza virus, reporting a significant reduction in viral load in treated cell cultures compared to controls. The compound's ability to inhibit viral entry into host cells was noted as a primary mechanism .
  • Antibacterial Screening :
    In vitro tests revealed that this compound displayed effective antibacterial action with minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Studies :
    A comparative analysis showed that this compound had a higher antioxidant capacity than some conventional antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds with similar thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that certain substituted thiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the phenylthiazole moiety in (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile suggests potential for developing new antibacterial agents.

Antioxidant Properties
The antioxidant capabilities of thiazole derivatives have also been documented. Compounds similar to this compound have demonstrated radical scavenging activities, which are crucial in mitigating oxidative stress-related diseases . This property is particularly relevant in the development of therapeutic agents aimed at treating conditions linked to oxidative damage.

Materials Science

Corrosion Inhibition
Recent studies have explored the use of thiazole derivatives as corrosion inhibitors in metal protection. Specifically, formulations containing this compound have been tested for their efficacy in preventing corrosion in mild steel exposed to acidic environments. The results indicate that these compounds can form protective films on metal surfaces, thereby enhancing durability and lifespan .

Organic Solar Cells
The compound's structural characteristics make it a candidate for application in organic photovoltaic devices. Research has highlighted the potential of similar thiazole-containing compounds as electron acceptors in bulk heterojunction solar cells. This application is driven by their ability to facilitate charge separation and enhance energy conversion efficiency .

Environmental Applications

Photodegradation Studies
Thiazole derivatives, including this compound, are being investigated for their photodegradation under UV light exposure. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and persistence in ecosystems .

Summary of Key Applications

Application AreaSpecific UsesFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive/negative bacteria
Antioxidant propertiesRadical scavenging activity noted
Materials ScienceCorrosion inhibitionEffective in acidic environments
Organic solar cellsPotential as electron acceptor
Environmental ApplicationsPhotodegradation studiesAssessing environmental impact

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile?

The compound is typically synthesized via Knoevenagel condensation, where a benzothiazole-derived precursor reacts with an aromatic aldehyde in the presence of a base catalyst. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile can react with 4-chlorobenzaldehyde under reflux in ethanol, yielding the target acrylonitrile derivative. Purification involves recrystallization or column chromatography to isolate the (E)-isomer, confirmed by NMR and X-ray crystallography .

Advanced: How can Box-Behnken experimental design optimize reaction conditions for synthesizing acrylonitrile derivatives?

Box-Behnken design (BBD) is a response surface methodology that systematically evaluates the impact of variables (e.g., temperature, molar ratios, catalyst loading) on reaction yield or purity. For acrylonitrile synthesis, a three-factor BBD with 15 experimental runs can model interactions between parameters and identify optimal conditions. For instance, studies on acrylonitrile degradation used BBD to maximize photocatalytic efficiency by tuning pH, oxidant concentration, and irradiation time .

Basic: What spectroscopic and crystallographic techniques validate the structure of acrylonitrile derivatives?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and isomerism (e.g., distinguishing (E)- and (Z)-isomers via coupling constants).
  • X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in thiazole rings) .
  • IR spectroscopy : Identifies functional groups like C≡N (stretching ~2200 cm1^{-1}) and C=C (stretching ~1600 cm1^{-1}) .

Advanced: How do substituents on phenyl rings influence the photophysical properties of acrylonitrile derivatives?

Electron-withdrawing groups (e.g., -Cl, -NO2_2) enhance intramolecular charge transfer (ICT), redshift emission wavelengths, and improve quantum yields. For example, 3-(4-chlorophenyl) groups increase rigidity, reducing non-radiative decay. Time-resolved fluorescence and DFT calculations correlate substituent effects with excited-state behavior, as shown in studies on aggregation-induced emission (AIE) derivatives .

Advanced: What computational approaches predict reactivity and electronic properties of acrylonitrile derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer and reactivity. For instance, the HOMO of (E)-isomers localizes on the thiazole ring, while the LUMO resides on the acrylonitrile moiety. Molecular dynamics simulations further model interactions in polymer matrices, aiding in OLED material design .

Advanced: How are biological activities of acrylonitrile derivatives assessed against microbial targets?

In vitro assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.
  • Hemolytic activity : Exposure to erythrocytes to evaluate cytotoxicity.
  • Thrombolytic assays : Clot lysis percentage measured using streptokinase as a positive control .

Advanced: What strategies resolve contradictions in mechanistic studies of acrylonitrile reactions?

Contradictions (e.g., competing reaction pathways) are addressed via:

  • Isotopic labeling : Tracing 13^{13}C or 15^{15}N in intermediates.
  • Kinetic analysis : Monitoring rate constants under varying conditions.
  • In situ spectroscopy : FTIR or Raman to detect transient species .

Basic: What challenges arise in achieving high-purity acrylonitrile derivatives, and how are they mitigated?

Common challenges include:

  • Isomer separation : Chromatography (HPLC or TLC) with polar stationary phases.
  • Byproduct formation : Microwave-assisted synthesis reduces side reactions via controlled heating .
  • Moisture sensitivity : Use of anhydrous solvents and inert atmospheres .

Advanced: How do polymer matrices tune emission properties of acrylonitrile-based dyes?

Embedding dyes in polyvinyl carbazole (PVK) matrices induces exciplex formation, shifting emission from blue (~450 nm) to orange (~600 nm). Atomic force microscopy (AFM) and electrochemical impedance spectroscopy (EIS) correlate morphology changes (e.g., phase segregation) with photoluminescence redshift .

Advanced: What role do crystal packing interactions play in the stability of acrylonitrile derivatives?

X-ray studies reveal that C–H···N hydrogen bonds and π-π stacking between thiazole and phenyl rings enhance thermal stability. For example, (Z)-isomers exhibit tighter packing than (E)-isomers, increasing melting points by ~20°C .

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